
4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-oxazolidinone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by cyclization to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry and pharmaceutical applications .
Applications De Recherche Scientifique
4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: It serves as a scaffold for the development of new antibiotics and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, ultimately leading to bacterial cell death . The compound’s unique structure allows it to effectively target and disrupt essential bacterial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Cytoxazone: A natural product with a similar oxazolidinone core structure, used in various synthetic applications
Uniqueness
4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one stands out due to its specific structural modifications, which confer unique reactivity and selectivity in chemical reactions. Its versatility in synthetic applications and potential as a therapeutic agent make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
(2Z)-4-methyl-2-(2-oxopropylidene)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)3-6-8-5(2)7(10)11-6/h3,5,8H,1-2H3/b6-3- |
Clé InChI |
KIQHLSLYMHUZCB-UTCJRWHESA-N |
SMILES isomérique |
CC1C(=O)O/C(=C\C(=O)C)/N1 |
SMILES canonique |
CC1C(=O)OC(=CC(=O)C)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


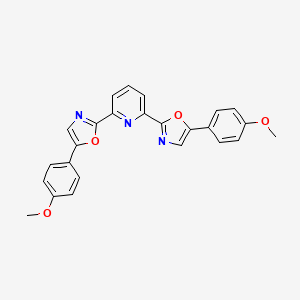
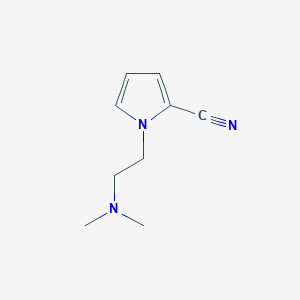
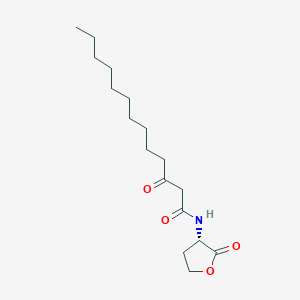
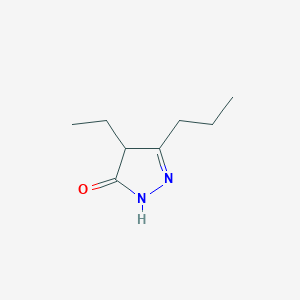
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
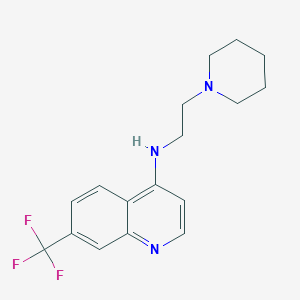
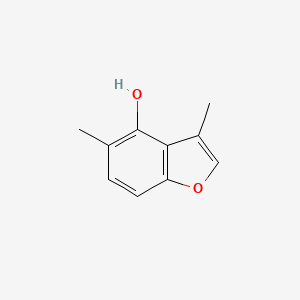

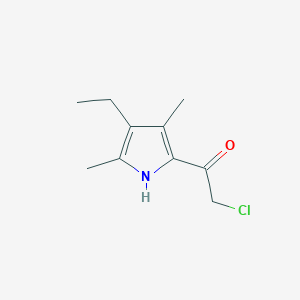
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
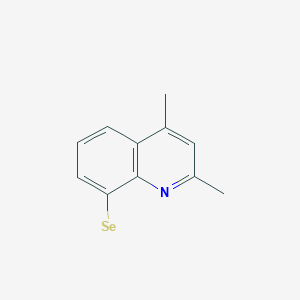
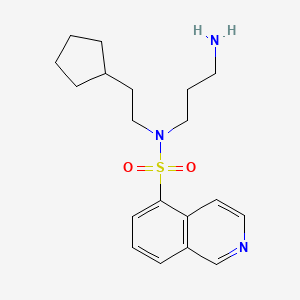
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
